molecular formula C9H9ClF3N3O B14908206 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-N-methylacetamide

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-N-methylacetamide

Cat. No.: B14908206
M. Wt: 267.63 g/mol
InChI Key: HXHVLPKGRRQCIW-UHFFFAOYSA-N
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Description

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-N-methylacetamide is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-N-methylacetamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-N-methylacetamide is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H9ClF3N3O

Molecular Weight

267.63 g/mol

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-methylacetamide

InChI

InChI=1S/C9H9ClF3N3O/c1-14-7(17)4-16-8-6(10)2-5(3-15-8)9(11,12)13/h2-3H,4H2,1H3,(H,14,17)(H,15,16)

InChI Key

HXHVLPKGRRQCIW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CNC1=C(C=C(C=N1)C(F)(F)F)Cl

Origin of Product

United States

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